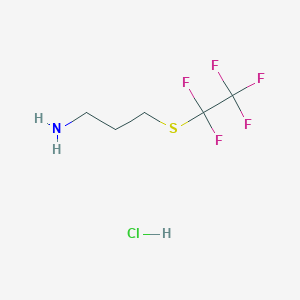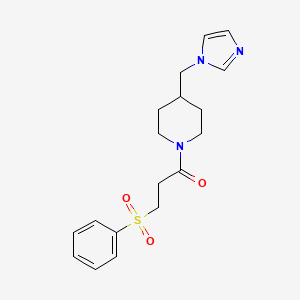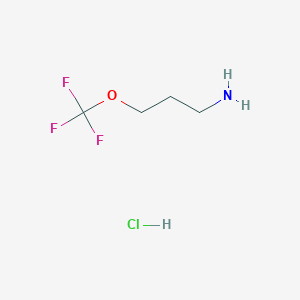
3-Pentafluoroethylsulfanyl-propylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pentafluoroethylsulfanyl-propylamine hydrochloride is a chemical compound with the molecular formula C5H8F5NS·HCl and a molecular weight of 245.642 g/mol . This compound is characterized by the presence of a pentafluoroethylsulfanyl group attached to a propylamine backbone, making it a unique entity in the realm of fluorinated amines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentafluoroethylsulfanyl-propylamine hydrochloride typically involves the reaction of a suitable propylamine derivative with a pentafluoroethylsulfanyl precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common reagents used in the synthesis include pentafluoroethylsulfanyl chloride and propylamine, with the reaction being facilitated by a base such as triethylamine .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Pentafluoroethylsulfanyl-propylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfide form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the sulfide form.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Pentafluoroethylsulfanyl-propylamine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-Pentafluoroethylsulfanyl-propylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluoroethylsulfanyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways and molecular targets are subject to ongoing research, with studies focusing on its potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
3,3,3-Trifluoropropylamine hydrochloride: A similar compound with three fluorine atoms instead of five.
2,2,3,3,3-Pentafluoropropylamine hydrochloride: Another fluorinated amine with a different substitution pattern.
Uniqueness
3-Pentafluoroethylsulfanyl-propylamine hydrochloride is unique due to its pentafluoroethylsulfanyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high fluorine content and specific reactivity patterns .
Propiedades
Número CAS |
1286743-87-0 |
|---|---|
Fórmula molecular |
C5H9ClF5NS |
Peso molecular |
245.64 g/mol |
Nombre IUPAC |
3-(1,1,2,2,2-pentafluoroethylsulfanyl)propylazanium;chloride |
InChI |
InChI=1S/C5H8F5NS.ClH/c6-4(7,8)5(9,10)12-3-1-2-11;/h1-3,11H2;1H |
Clave InChI |
WFOFKUQFOHWTPT-UHFFFAOYSA-N |
SMILES |
C(CN)CSC(C(F)(F)F)(F)F.Cl |
SMILES canónico |
C(C[NH3+])CSC(C(F)(F)F)(F)F.[Cl-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-ethyl-6-methylphenyl)-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide](/img/structure/B3229372.png)
![N-(3-methoxyphenyl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide](/img/structure/B3229376.png)
![N-(4-acetamidophenyl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide](/img/structure/B3229380.png)

![6-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B3229391.png)

![1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B3229401.png)
![2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B3229407.png)


![N-Propyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride](/img/structure/B3229428.png)

